molecular formula C24H30O3 B1293785 Scillaridin A CAS No. 545-51-7

Scillaridin A

Cat. No.: B1293785
CAS No.: 545-51-7
M. Wt: 366.5 g/mol
InChI Key: KBOQXVVZFSWICE-BSKUUKNUSA-N
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Description

Scillaridin A is a cardiac glycoside derived from plants of the genus Scilla, particularly Drimia maritima (also known as Scilla maritima). This compound is known for its potent effects on the heart, making it valuable in the treatment of congestive heart failure and cardiac arrhythmia. This compound belongs to the bufanolide type of cardiac glycosides, which are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Scillaridin A involves the extraction of its aglycone, scillarenin, from the plant source. The process typically includes the following steps:

    Extraction: The plant material is subjected to solvent extraction to isolate the glycosides.

    Hydrolysis: The extracted glycosides are hydrolyzed to release the aglycone, scillarenin.

    Purification: The aglycone is purified using chromatographic techniques.

    Glycosylation: The purified aglycone is then glycosylated to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Cultivation: Large-scale cultivation of Drimia maritima.

    Harvesting and Drying: The plant material is harvested and dried to reduce moisture content.

    Extraction and Purification: Solvent extraction and chromatographic purification are employed to isolate and purify this compound.

    Quality Control: The final product undergoes rigorous quality control to ensure purity

Properties

IUPAC Name

5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOQXVVZFSWICE-BSKUUKNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969683
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-51-7
Record name Scillaridin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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